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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935 Get Quote

DISCLAIMER: The compound identifier BMS-986176 has been associated with both the

Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib and the Adaptor Protein-2 Associated

Kinase 1 (AAK1) inhibitor LX-9211. This guide focuses on rilzabrutinib, the more extensively

documented compound under this identifier in the context of immunology and oncology

research.

Introduction
BMS-986176, more commonly known as rilzabrutinib, is an orally bioavailable, reversible

covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in

the B-cell receptor (BCR) pathway and also plays a role in Fc receptor (FcR) signaling in other

immune cells.[1][3][4] Its unique mechanism of combining high potency with a reversible

covalent binding mode offers the potential for sustained target engagement while mitigating off-

target effects.[5] This technical guide provides a comprehensive overview of the chemical

structure, properties, mechanism of action, and key experimental data for rilzabrutinib, intended

for researchers and scientists in the field of drug development.

Chemical Structure and Properties
Rilzabrutinib is a complex small molecule with the following key identifiers and physicochemical

properties.

Table 1: Chemical and Physical Properties of Rilzabrutinib (BMS-986176)
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Property Value

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-

phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-

yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-

3-yl)piperazin-1-yl]pent-2-enenitrile[2]

Synonyms PRN1008[6]

Molecular Formula C₃₆H₄₀FN₉O₃[2][7][8]

Molecular Weight 665.77 g/mol [7][9]

CAS Number 1575596-29-0[2][10]

Appearance White to off-white solid[9][10]

Solubility

Freely soluble in ethanol, sparingly soluble in

isopropyl alcohol, and practically insoluble in

water.[9] Soluble in DMSO.[3]

Mechanism of Action and Signaling Pathway
Rilzabrutinib functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a

non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[1][2] It

forms a reversible covalent bond with a cysteine residue (Cys481) in the BTK active site.[1]

This mode of inhibition allows for durable target occupancy and a slow off-rate, leading to

sustained pharmacodynamic effects.[1][10]

The B-cell receptor (BCR) signaling pathway is a cornerstone of the adaptive immune

response. Antigen binding to the BCR initiates a signaling cascade, starting with the activation

of Src family kinases which phosphorylate the ITAMs of CD79A/B. This recruits and activates

Syk, which in turn phosphorylates and activates a number of downstream targets, including

BTK. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2). PLCγ2

activation leads to the generation of second messengers, inositol trisphosphate (IP3) and

diacylglycerol (DAG), which subsequently trigger calcium mobilization and activation of protein

kinase C (PKC). These events culminate in the activation of transcription factors, such as NF-

κB, which drive B-cell proliferation, differentiation, and antibody production.
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By inhibiting BTK, rilzabrutinib effectively blocks this entire downstream cascade, thereby

attenuating B-cell-mediated immune responses.[2]
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Caption: The B-cell receptor signaling cascade and the inhibitory action of rilzabrutinib on BTK.

Experimental Data and Protocols
The efficacy of rilzabrutinib has been characterized through various in vitro and in vivo assays.

Below are summaries of key quantitative data and a representative experimental protocol.

Table 2: In Vitro Inhibitory Activity of Rilzabrutinib

Assay Target/Cell Type IC₅₀ Value (nM)

BTK Enzyme Activity Recombinant BTK 1.3[10]

B-cell Proliferation (Anti-IgM

induced)
Human B-cells 5 ± 2.4[10]

CD69 Expression Human B-cells 123 ± 38[10]

Experimental Protocol: In Vitro BTK Enzyme Inhibition
Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC₅₀) of a compound against BTK.

Materials:

Recombinant human BTK enzyme

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

ATP

Peptide substrate (e.g., a poly-Glu,Tyr peptide)

Rilzabrutinib (serially diluted)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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Microplate reader

Procedure:

Prepare serial dilutions of rilzabrutinib in DMSO and then dilute in kinase buffer.

Add the diluted rilzabrutinib solutions and the recombinant BTK enzyme to the wells of a

microplate.

Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for

compound binding.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Stop the reaction and quantify the amount of ADP produced using a detection reagent

according to the manufacturer's instructions.

Measure the luminescence or fluorescence signal using a microplate reader.

Data Analysis:

The raw data is converted to percent inhibition relative to a no-inhibitor control.

The IC₅₀ value is determined by fitting the percent inhibition versus inhibitor concentration

data to a four-parameter logistic dose-response curve.
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Caption: A generalized workflow for an in vitro BTK enzyme inhibition assay.
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Conclusion
Rilzabrutinib (BMS-986176) is a potent, selective, and orally available BTK inhibitor with a

distinct reversible covalent mechanism of action. Its ability to effectively modulate the BCR

signaling pathway provides a strong rationale for its investigation in a variety of B-cell-mediated

diseases. The data presented herein offer a foundational understanding of its chemical and

pharmacological properties, which are critical for its continued development and clinical

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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